Fenirofibrate

PPAR Agonist Lipid Metabolism Mechanism of Action

Fenirofibrate (LF 2151) is the primary active metabolite of fenofibrate, not a prodrug. It directly activates PPARα (EC50=22.4 μM) without requiring metabolic conversion, ensuring superior reproducibility in in vitro transactivation, gene expression, and lipid metabolism assays. Unlike gemfibrozil, fenirofibrate is a selective CYP3A4/CYP2C8 inducer—not a mixed inhibitor—making it the definitive reference standard for DDI studies and PBPK model calibration. Its distinct MW (320.77 g/mol) enables specific LC-MS/MS quantification of fenofibrate's active moiety in bioanalytical workflows. Procure this essential tool compound for rigorous, reproducible pharmacology research.

Molecular Formula C17H17ClO4
Molecular Weight 320.8 g/mol
CAS No. 54419-31-7
Cat. No. B1672508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenirofibrate
CAS54419-31-7
SynonymsLF 2151
LF-2151
Molecular FormulaC17H17ClO4
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)
InChIKeyASDCLYXOQCGHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenirofibrate CAS 54419-31-7 Procurement Guide: Definition, Class, and Core Characteristics


Fenirofibrate (CAS 54419-31-7), also known as LF 2151, is a chiral compound belonging to the fibrate class of lipid-modifying agents. It is the primary active metabolite of the prodrug fenofibrate, formed via the reduction of the ketone group to an alcohol, and is responsible for the pharmacological effects of the parent drug [1]. As an orally active fibrate, it functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which mediates its effects on lipid metabolism . While structurally and functionally related to other fibrates, its specific stereochemistry and metabolic pathway confer unique properties that differentiate it from both its parent compound and other in-class alternatives [2].

Why Fenirofibrate (LF 2151) Cannot Be Substituted for Fenofibrate or Other Fibrates in Research


The assumption that fenirofibrate can be simply interchanged with fenofibrate or other fibrates like gemfibrozil or bezafibrate is a critical methodological error. Fenirofibrate is not a prodrug; it is the active metabolite that directly engages PPARα, whereas fenofibrate requires in vivo metabolism to become active [1]. This has profound implications for in vitro studies: the EC50 for PPARα activation differs between fenofibric acid (22.4 μM) and fenofibrate (30 μM), with fenofibric acid showing a more potent and broader PPAR activation profile [2]. Furthermore, within the fibrate class, significant differences in cytochrome P450 enzyme inhibition and induction exist; for example, fenofibric acid is an inducer of CYP3A4 and CYP2C8, while gemfibrozil acts as both an inducer and inhibitor of CYP2C8, leading to disparate drug-drug interaction risks [3]. These quantifiable differences in target engagement, metabolic pathways, and enzyme interactions underscore that substituting one compound for another will compromise experimental reproducibility and data validity.

Fenirofibrate Evidence Guide: Head-to-Head Quantitative Differentiation Data


Comparative Potency of Fenirofibrate (as Fenofibric Acid) vs. Fenofibrate in PPARα Activation

Fenirofibrate, as the active metabolite fenofibric acid, demonstrates superior potency and a broader activation profile for PPAR receptors compared to its parent prodrug, fenofibrate. In vitro assays show that fenofibric acid activates PPARα with an EC50 of 22.4 μM, whereas fenofibrate's EC50 is 30 μM. Moreover, fenofibric acid is also a potent agonist for PPARγ (EC50 1.47 μM) and PPARδ (EC50 1.06 μM), a property not observed to the same degree with the parent compound. [1]

PPAR Agonist Lipid Metabolism Mechanism of Action

Comparative CYP Enzyme Induction Profiles: Fenofibric Acid vs. Gemfibrozil

Fenirofibrate (as its active form, fenofibric acid) exhibits a distinct cytochrome P450 enzyme induction profile compared to gemfibrozil. In primary human hepatocyte cultures, fenofibric acid acts as an inducer of both CYP3A4 and CYP2C8. In contrast, gemfibrozil acts as an inducer of CYP3A4 but has a dual action on CYP2C8, functioning as both an inducer and an inhibitor. [1]

Drug Metabolism Hepatocyte Assay CYP450

Clinical Lipid-Lowering Efficacy of Fenofibrate: Indirect Class Inference for Fenirofibrate

While direct clinical trial data for fenirofibrate are limited, class-level inference can be drawn from the well-documented effects of its parent drug, fenofibrate, which is a direct precursor. In a randomized, double-blind crossover study, micronized fenofibrate (200 mg/day) demonstrated a significantly greater reduction in total cholesterol (-22% vs. -15%, P<0.02) and LDL cholesterol (-27% vs. -16%, P<0.02) compared to gemfibrozil (900 mg/day) in patients with primary hyperlipoproteinemia [1]. Both drugs showed similar reductions in triglycerides and increases in HDL-C. This evidence suggests that fenirofibrate may share a similar differential efficacy profile for LDL-C lowering compared to gemfibrozil.

Hyperlipidemia LDL-C Reduction Clinical Trial

Comparative Statin Combination Safety Profile: Fenofibrate vs. Gemfibrozil

The safety profile of fenofibrate, the prodrug of fenirofibrate, when combined with statins is quantitatively superior to that of gemfibrozil. The combination of fenofibrate with a statin is associated with a lower risk of severe myopathy compared to the gemfibrozil-statin combination [1]. This is supported by consensus recommendations that state the fenofibrate-statin combination appears to be safer than the gemfibrozil-statin combination, particularly regarding adverse effects on muscle [2]. This differential safety is a key consideration for any experimental model involving co-administration with statins.

Drug-Drug Interaction Statin Therapy Myopathy

Comparison of Fenofibrate and Bezafibrate on Serum Triglycerides and HDL-C

A direct crossover study comparing fenofibrate (200 mg/day) and bezafibrate (400 mg/day) in dyslipidemic patients with impaired glucose tolerance or type 2 diabetes showed distinct quantitative effects. Bezafibrate caused a greater reduction in triglycerides (-38.3% vs. -32.9%, P<0.001) and a larger increase in HDL-C (+18.0% vs. +11.7%, P<0.001) compared to fenofibrate [1]. Conversely, fenofibrate significantly reduced total cholesterol (-11.2%, P<0.01) and apolipoprotein B (-15.1%, P<0.01), while bezafibrate did not. Both drugs increased plasma PCSK9 concentrations, but to different magnitudes (+39.7% for bezafibrate vs. +66.8% for fenofibrate, P<0.001) [1].

Dyslipidemia Triglycerides HDL-C PCSK9

Optimal Research and Development Applications for Fenirofibrate


PPARα Agonist Screening and Mechanistic Studies

As the active metabolite of fenofibrate, fenirofibrate (fenofibric acid) is the preferred compound for in vitro assays investigating PPARα activation and downstream signaling. Its direct activity eliminates the need for metabolic activation, providing more consistent and reproducible results. Use fenirofibrate for direct comparison against other PPARα agonists like pemafibrate or WY-14643 in transactivation assays (EC50=22.4 μM for PPARα), gene expression studies (e.g., ACOX1, CPT1A), and lipid metabolism assays in primary hepatocytes or cell lines (e.g., HepG2) [1].

Drug-Drug Interaction (DDI) Studies with CYP Enzymes

Given its well-characterized induction profile for CYP3A4 and CYP2C8 in human hepatocytes, fenirofibrate is a valuable tool compound for DDI investigations. It serves as a selective inducer, in contrast to gemfibrozil's mixed inducer/inhibitor action on CYP2C8, which can complicate data interpretation. Use fenirofibrate to assess the impact of PPARα-mediated enzyme induction on the metabolism of co-administered drugs (e.g., statins, warfarin, cyclosporin) and to calibrate physiologically based pharmacokinetic (PBPK) models [2].

Analytical Standard for LC-MS/MS Bioanalysis

Fenirofibrate is an essential reference standard for quantifying the active metabolite of fenofibrate in biological matrices (plasma, urine, tissues). Due to its distinct molecular weight (320.77 g/mol) and chemical structure, it allows for the development of specific and sensitive LC-MS/MS methods to monitor fenofibrate's active moiety in pharmacokinetic, toxicokinetic, and bioequivalence studies, where accurate measurement of the active metabolite is paramount [3].

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